molecular formula C18H11ClN2O2S B4988655 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide

Cat. No. B4988655
M. Wt: 354.8 g/mol
InChI Key: WJQZRXWIJDVZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide, commonly known as BF-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BF-1 belongs to the family of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of BF-1 involves the modulation of various signaling pathways and molecular targets. In neuroscience, BF-1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. BF-1 also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation. In cancer research, BF-1 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. BF-1 also inhibits the expression of various oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BF-1 has been shown to have diverse biochemical and physiological effects, depending on the context of its application. In neuroscience, BF-1 has been found to reduce oxidative stress, inflammation, and neuronal damage. BF-1 also improves cognitive function and memory in animal models of neurodegenerative diseases. In cancer research, BF-1 inhibits the proliferation and migration of cancer cells and induces apoptosis. BF-1 also enhances the efficacy of chemotherapy and radiotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

BF-1 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BF-1 is also stable under various experimental conditions and can be easily synthesized and purified. However, BF-1 has some limitations, such as its limited solubility in aqueous solutions and its potential to interact with other compounds or biomolecules in complex biological systems. Therefore, careful optimization and validation of experimental conditions are necessary for the accurate interpretation of BF-1's effects.

Future Directions

BF-1 has several potential future directions for research, including the development of more potent and selective analogs, the investigation of its effects on other molecular targets and signaling pathways, and the exploration of its applications in other fields of research, such as immunology and infectious diseases. Moreover, the elucidation of the structure-activity relationship of BF-1 and its analogs can provide insights into the design of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

BF-1 can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-mercaptobenzothiazole, followed by the reduction of the nitro group and subsequent cyclization with furfurylamine. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

BF-1 has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, BF-1 has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, BF-1 has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, BF-1 has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-13-8-7-11(20-17(22)15-5-3-9-23-15)10-12(13)18-21-14-4-1-2-6-16(14)24-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQZRXWIJDVZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.